5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S574982
CAS No.
13178-12-6
M.F
C8H6BrN3S
M. Wt
256.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

CAS Number

13178-12-6

Product Name

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

KNFZBJVESBZZMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br

Synonyms

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br

The exact mass of the compound 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS: 13178-12-6) is a bifunctional heteroaromatic building block widely utilized in pharmaceutical library synthesis and advanced materials development [1]. It features a rigid 1,3,4-thiadiazole core, a reactive 2-amino group for amide or Schiff base formation, and a 4-bromophenyl moiety that serves as an essential handle for transition-metal-catalyzed cross-coupling reactions. This compound is primarily procured as a high-purity intermediate for the rapid assembly of extended pi-conjugated systems, azo dyes, and biologically active scaffolds, particularly where precise para-substitution on the aryl ring is a strict structural requirement.

Attempting to substitute 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with its unhalogenated counterpart, 5-phenyl-1,3,4-thiadiazol-2-amine, completely eliminates the capacity for downstream structural elongation via standard cross-coupling, blocking access to biaryl or rigid-rod architectures [1]. Conversely, substituting it with the 4-chloro analog significantly decreases the reactivity of the carbon-halogen bond toward oxidative addition, necessitating the use of specialized, expensive palladium ligands and harsher reaction conditions to achieve comparable yields. Furthermore, attempting in-house bromination of the unhalogenated precursor often leads to complex mixtures and poor regioselectivity due to the competing reactivity of the free amine, making the procurement of the pre-functionalized bromo-derivative essential for reproducible, high-yield manufacturing workflows.

Catalyst Efficiency and Reactivity in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the 4-bromo substituent on 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine allows for rapid oxidative addition using standard, cost-effective catalysts such as Pd(PPh3)4, achieving high biaryl yields under mild conditions. In contrast, the 4-chloro analog exhibits significantly lower reactivity, often requiring highly active, expensive phosphine ligands (e.g., Buchwald ligands) or elevated temperatures to exceed 50% conversion [1].

Evidence DimensionCatalyst requirement and cross-coupling reactivity
Target Compound DataAchieves >80% biaryl yields with standard Pd(PPh3)4 at moderate temperatures.
Comparator Or Baseline5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (requires expensive ligands like XPhos to achieve comparable conversion).
Quantified DifferenceEliminates the need for specialized ligands, significantly reducing catalyst cost per gram of product.
ConditionsStandard Pd-catalyzed biphasic cross-coupling with aryl boronic acids.

Procuring the bromo-derivative ensures reliable and cost-effective library generation without the need for specialized, high-cost catalytic systems.

Regiochemical Purity and Synthetic Streamlining

Procuring this specific pre-functionalized building block guarantees >97% para-bromo regiopurity out of the bottle. Attempting to synthesize this intermediate in-house via direct bromination of 5-phenyl-1,3,4-thiadiazol-2-amine typically requires 2-3 additional synthetic steps (including amine protection and deprotection) and often yields difficult-to-separate ortho/para mixtures, significantly reducing overall process efficiency [1].

Evidence DimensionSynthetic step count and regioselectivity
Target Compound DataProvides >97% guaranteed para-bromo regiopurity with 0 additional synthetic steps.
Comparator Or BaselineIn-house bromination of 5-phenyl-1,3,4-thiadiazol-2-amine (requires 2-3 extra steps and yields regioisomer mixtures).
Quantified DifferenceSaves 2-3 synthetic steps and eliminates complex chromatographic separations.
ConditionsPreparation of linearly extended 5-aryl-1,3,4-thiadiazole scaffolds.

Using the pre-functionalized building block prevents yield losses and purification bottlenecks associated with late-stage halogenation.

Lipophilicity and Halogen Bonding in Hit-to-Lead Optimization

For hit-to-lead optimization in drug discovery, the inclusion of the para-bromine atom introduces a strong halogen-bond donor capability and increases the calculated LogP by approximately 0.8-1.0 units compared to the unsubstituted 5-phenyl analog. This precise structural modification enhances binding affinity within hydrophobic target pockets, making it a critical starting point for developing uncompetitive enzyme inhibitors[1].

Evidence DimensionCalculated LogP and hydrophobic binding potential
Target Compound DataContains a para-bromine atom, increasing cLogP by ~0.8-1.0 units.
Comparator Or Baseline5-Phenyl-1,3,4-thiadiazol-2-amine (lacks halogen bonding capability and has lower lipophilicity).
Quantified DifferenceProvides a quantifiable increase in lipophilicity and a specific halogen-bonding vector for SAR exploration.
ConditionsComputational profiling and in vitro screening of enzyme inhibitors.

The bromine atom acts as a critical structural anchor, making this exact compound necessary for designing highly potent, target-specific inhibitors.

Synthesis of Anti-Inflammatory Drug Libraries

The 4-bromophenyl group serves as the essential coupling point for attaching diverse aryl boronic acids via Suzuki-Miyaura reactions, enabling the rapid generation of 2-aminoacyl-1,3,4-thiadiazole libraries for mPGES-1 and leukotriene biosynthesis inhibitor discovery [1].

Development of Extended Azo Dyes and Optoelectronic Materials

The compound is utilized as a diazo component where the bromine atom can either be retained to tune the absorption spectrum via heavy-atom effects or substituted to extend the pi-conjugation of the dye molecule, making it highly valuable in materials science [2].

Hit-to-Lead Optimization of Enzyme Inhibitors

Due to its enhanced lipophilicity and halogen-bonding capabilities compared to the unhalogenated analog, this building block is directly incorporated into the synthesis of uncompetitive inhibitors targeting enzymes such as 6-phosphogluconate dehydrogenase (6PGD) [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.94658 g/mol

Monoisotopic Mass

254.94658 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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